2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol CAS 874630-03-2 properties
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol CAS 874630-03-2 properties
An In-depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (CAS 874630-03-2): A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When this powerful functional group is positioned on a pyridine ring, it creates a privileged scaffold—the trifluoromethylpyridine moiety—that is a cornerstone of numerous successful agrochemicals and pharmaceuticals.[2]
This guide focuses on a specific and highly valuable building block: 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (CAS 874630-03-2) . This molecule uniquely combines three critical pharmacophoric elements:
-
A 5-(Trifluoromethyl)pyridine Core: Provides metabolic stability and unique electronic properties for target engagement.
-
A 2-Amino Linker: Offers a key vector for synthetic elaboration and potential hydrogen bonding interactions.
-
An Ethanol Side-Chain: Introduces hydrophilicity and a primary alcohol handle for further functionalization, for instance, through esterification or etherification.
This combination makes it an exceptionally versatile intermediate for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics. Its structure is a frequent starting point for creating libraries of compounds targeted against a wide range of diseases. This document provides a comprehensive overview of its properties, a robust synthesis protocol, analytical characterization, and safe handling procedures.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. While extensive experimental data for this specific intermediate is not widely published, a combination of data from chemical suppliers and computational models provides a reliable profile.
| Property | Value | Source |
| CAS Number | 874630-03-2 | [3] |
| Molecular Formula | C₈H₉F₃N₂O | [3][4] |
| Molecular Weight | 206.17 g/mol | [3] |
| Appearance | (Expected) Off-white to pale yellow solid | Inferred from similar compounds |
| Boiling Point | 304.2 °C (Predicted) | [4] |
| Density | 1.377 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.514 (Predicted) | [4] |
| Flash Point | 137.7 °C (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO.[5] Limited solubility in water and non-polar solvents is expected. | Inferred from structure and related compounds[6][7] |
| XLogP3 | 1.57760 | [4] |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is most effectively achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This is a classic and reliable method for forming C-N bonds on electron-deficient pyridine rings. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, which activates the 2-position of the pyridine ring towards nucleophilic attack, making the reaction with ethanolamine efficient.[8]
The following protocol is a robust, self-validating system based on established methodologies for the synthesis of related 2-aminopyridine derivatives.[8][9]
Reaction Scheme
Caption: Nucleophilic Aromatic Substitution (SNAᵣ) Workflow.
Step-by-Step Methodology
Materials and Equipment:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Ethanolamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for chromatography)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMSO.
-
Causality: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAᵣ reactions, effectively solvating the ions and facilitating the reaction.
-
-
Addition of Nucleophile: Add ethanolamine (1.5 eq) to the stirring suspension.
-
Causality: A slight excess of the amine nucleophile ensures the complete consumption of the starting halide.
-
-
Heating and Monitoring: Heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent system) until the starting halide spot is no longer visible (typically 8-16 hours).
-
Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to a more polar product (which will have a lower Rf value).
-
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with EtOAc.
-
Causality: The water quench dissolves the DMSO and inorganic salts. The product, being more organic-soluble, partitions into the EtOAc layer. Multiple extractions ensure maximum recovery.
-
-
Washing: Combine the organic extracts and wash them twice with brine.
-
Causality: The brine wash removes residual water and DMSO from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation: Complete removal of the solvent should yield a crude oil or solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and EtOAc (e.g., starting from 20% EtOAc in Hexane and gradually increasing to 50% EtOAc).
-
Causality: Chromatography separates the desired product from any unreacted starting materials and by-products.
-
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
-
δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyridine ring. It will appear as a sharp singlet due to minimal coupling.
-
δ ~7.5 ppm (d, 1H): This doublet corresponds to the proton at the C3 position. It will be coupled to the proton at C4, though the coupling constant may be small.
-
δ ~6.5 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring.
-
δ ~5.0-5.5 ppm (br s, 1H): A broad singlet for the amine (N-H) proton. The chemical shift can be variable and it may exchange with D₂O.
-
δ ~3.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
δ ~3.5 ppm (q, 2H): A quartet (or triplet of triplets) for the methylene protons adjacent to the amine (-NH-CH₂-).
-
δ ~2.0-2.5 ppm (br s, 1H): A broad singlet for the hydroxyl (O-H) proton. Its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
-
δ ~158-160 ppm: Quaternary carbon at C2 (attached to the amino group).
-
δ ~145-148 ppm (q): Carbon at C4, showing quartet splitting due to coupling with the -CF₃ group (⁴JCF).
-
δ ~135-138 ppm: Carbon at C6.
-
δ ~122-125 ppm (q): The trifluoromethyl carbon (-CF₃), appearing as a strong quartet due to one-bond C-F coupling (¹JCF).[10]
-
δ ~118-120 ppm (q): Quaternary carbon at C5 (attached to the -CF₃ group).
-
δ ~105-108 ppm: Carbon at C3.
-
δ ~60-62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).
-
δ ~44-46 ppm: Methylene carbon adjacent to the amine (-NH-CH₂-).
Mass Spectrometry (MS-ESI+)
-
Expected [M+H]⁺: 207.07
-
Key Fragmentation Pattern: Loss of H₂O (-18) from the parent ion, and potential cleavage of the ethanol side chain.
Role as a Versatile Building Block in Drug Discovery
The true value of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol lies in its utility as a versatile chemical scaffold. The primary alcohol serves as a key functional handle for diversification, allowing for the rapid generation of compound libraries through well-established chemical transformations.
Caption: Diversification pathways from the core building block.
-
Ether Synthesis: The hydroxyl group can be deprotonated with a mild base and reacted with various alkyl or aryl halides to generate a library of ether derivatives.
-
Ester Synthesis: Reaction with a wide range of commercially available acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields diverse ester libraries.
-
Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, opening up further avenues for synthetic elaboration such as reductive amination or amide coupling.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be made based on its constituent parts: a substituted aminopyridine and a trifluoromethyl group.[14][15]
Potential Hazards (Inferred):
-
Acute Toxicity: Harmful if swallowed or in contact with skin. Aminopyridine derivatives can be toxic.[14]
-
Skin/Eye Irritation: Likely to cause skin irritation and serious eye irritation/damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles. A face shield is recommended if there is a splash risk.
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately rinse with water for at least 15 minutes. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[14]
Conclusion
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore new chemical space efficiently. Its trifluoromethylpyridine core provides a foundation of metabolic stability and potent bioactivity, while the ethanol side chain offers a versatile point for synthetic diversification. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, researchers can fully leverage this compound's potential to accelerate the development of next-generation therapeutics.
References
-
ChemicalBook. 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol.
-
Smole, M. et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7046.
-
The Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of ketones using novel chiral ligands derived from amino acids.
-
Katritzky, A. R., & Abdel-Fattah, A. A. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(1), 1-11.
-
ECHEMI. 2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol Formula.
-
SynQuest Laboratories, Inc. Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.
-
Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
El-Ghanam, A. M. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(16), 4930.
-
Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroethanol.
-
Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
Funke, C., & Hanai, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 70-80.
-
ChemicalBook. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum.
-
Bowden, N. A., Sanders, J. P. M., & Bruins, M. E. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 685-693.
-
ResearchGate. Representative 1 H-NMR spectra: (i) n-anilino ethanol.
-
PubMed. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures.
-
BenchChem. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide.
-
Lima, L. M., & Barreiro, E. J. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(10), 963-997.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 3. 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol CAS#: 874630-03-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
